molecular formula C13H11FN2O2 B11810944 Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate

Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate

Cat. No.: B11810944
M. Wt: 246.24 g/mol
InChI Key: AYVKOAWPNGUTCE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a 4-fluorophenyl substituent at the 2-position and an ethyl ester group at the 5-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antiviral agents, and intermediates in drug synthesis . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the ester moiety offers synthetic versatility for further modifications.

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-2-18-13(17)10-7-15-12(16-8-10)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVKOAWPNGUTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component reaction involving a substituted aldehyde, ethyl acetoacetate, and urea in the presence of a catalyst such as hydrochloric acid in ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring or the attached groups.

    Condensation Reactions: The ester group can participate in condensation reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation can produce pyrimidine N-oxides.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate has shown potential as a scaffold for developing pharmaceutical agents. Its fluorinated structure can enhance pharmacological properties, including increased potency and selectivity toward biological targets. It has been investigated for its antiviral, anticancer, and antimicrobial activities .

Biological Studies

The compound is of particular interest in studies related to enzyme inhibition and receptor binding. Its structural features may facilitate interactions with specific molecular targets, making it useful in exploring pathways such as NF-kB signaling, which plays a crucial role in immune response regulation .

Industrial Applications

In industrial settings, this compound can be utilized as an intermediate in the synthesis of specialty chemicals and materials with tailored properties. Its applications extend to the production of agrochemicals and other fine chemicals.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other pyrimidine derivatives:

Compound NameStructural FeaturesNotable Activities
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylateTrifluoromethyl group instead of fluorophenylAltered reactivity and potential biological activity
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl)amino-pyrimidine-5-carboxylateAdditional substituents enhancing pharmacological propertiesImproved bioactivity profiles

Case Study 1: Antiviral Activity

Research has demonstrated that this compound exhibits antiviral properties against various viral strains. In vitro studies indicated significant inhibition of viral replication at low micromolar concentrations, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Anti-inflammatory Effects

Another study highlighted the compound's ability to modulate inflammatory pathways. It was shown to inhibit the production of pro-inflammatory cytokines in cell culture models, indicating its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . The compound can also modulate the expression of various proteins involved in apoptosis and endoplasmic reticulum stress, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Pyrimidine Core

Ethyl 2-(4-nitrophenyl)-7-oxo-7H-1,3,4-thiadiazolo[3,2-a]pyrimidine-5-carboxylate
  • Structure : Differs by the replacement of fluorine with a nitro group and incorporation of a thiadiazole ring fused to the pyrimidine.
  • The thiadiazole ring introduces additional hydrogen-bonding sites, which may influence target binding .
Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
  • Structure : Features a 4-fluorophenyl group at position 4, an isopropyl group at position 6, and a methylsulfonyl group at position 2.
  • Impact : The methylsulfonyl group enhances solubility and serves as a leaving group in nucleophilic substitutions. This compound is a key intermediate in synthesizing Rosuvastatin, a statin used to lower cholesterol, highlighting the pharmaceutical relevance of fluorinated pyrimidines .
Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate
  • Structure : Lacks the fluorine atom, with a methyl group at position 4 and a phenyl group at position 2.
  • Impact : The absence of fluorine reduces lipophilicity (LogP: 2.5 vs. ~3.0 for fluorinated analogues) and may decrease binding affinity to hydrophobic targets. This underscores the role of fluorine in optimizing drug-like properties .
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Structure : The fluorine is at the 2-position of the phenyl ring, and the pyrimidine is partially saturated with a thioxo group.
  • Impact: The 2-fluorophenyl isomer may exhibit altered steric and electronic interactions compared to the 4-fluorophenyl derivative.

Functional Group Modifications

Ethyl 2-[(3,3-dimethyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]pyrimidine-5-carboxylate
  • Structure: Replaces the 4-fluorophenyl group with a benzofuran-amino substituent.
  • However, the absence of fluorine could reduce metabolic resistance .
Ethyl 4-[(4-fluorophenyl)amino]-2-(methylthio)pyrimidine-5-carboxylate
  • Structure: Substitutes the ester-linked fluorophenyl with a fluorophenylamino group and adds a methylthio substituent.
  • Impact: The amino group facilitates hydrogen bonding, while the methylthio group may participate in hydrophobic interactions. Such modifications are common in kinase inhibitors to balance potency and pharmacokinetics .
Ethyl 2-(2-(4-fluorophenyl)-5-methyl-1H-benzo[d]imidazole-1-yl)acetate
  • Structure : Embeds the 4-fluorophenyl group within a benzimidazole scaffold.
  • Impact: Benzimidazole derivatives are known for antiviral and anticancer activities. The fluorophenyl group here may enhance DNA intercalation or enzyme inhibition, though the ester linkage reduces oral bioavailability compared to carboxamide derivatives .
Ethyl 2-[(3-methyl-2,5-dioxopyrrolinyl)amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate
  • Structure: Features a trifluoromethyl group and a pyrrolinylamino substituent.
  • Impact : The trifluoromethyl group increases electronegativity and metabolic stability. This compound inhibits AP-1 and NF-κB transcription factors, demonstrating how pyrimidine derivatives can be tailored for anti-inflammatory applications .

Biological Activity

Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various therapeutic potentials, supported by research findings and comparative analyses.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a pyrimidine ring with an ethyl ester group and a 4-fluorophenyl substituent. Its molecular formula is C12H12FN2O2, with a molecular weight of approximately 246.24 g/mol. The presence of the fluorophenyl group enhances its chemical properties and biological activities, making it a valuable subject for research.

Synthesis

The synthesis of this compound typically involves the Biginelli reaction , which combines a substituted aldehyde, ethyl acetoacetate, and urea in the presence of a catalyst like hydrochloric acid in ethanol. This method effectively introduces the necessary substituents to form the pyrimidine structure. In industrial settings, continuous flow reactors may be utilized to optimize yield and purity through controlled reaction conditions.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune responses. The compound's ability to inhibit this pathway suggests potential applications in treating inflammatory diseases.
  • Antiviral Activity : Preliminary studies have shown that it may possess antiviral properties, particularly against viruses like Zika and Dengue, demonstrating effective inhibition at low concentrations (EC50 values around 1.4 μM) .
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell growth across various lines, suggesting its utility in oncology .

Biological Activities

This compound has been evaluated for multiple biological activities:

  • Antimicrobial Activity : It exhibits significant efficacy against both Gram-positive and Gram-negative bacteria, including E. coli and S. aureus .
  • Neuroprotective Effects : Studies indicate potential neuroprotective properties, particularly through mechanisms that reduce endoplasmic reticulum stress and apoptosis .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating chronic inflammatory conditions .

Comparative Analysis with Other Pyrimidine Derivatives

To better understand the biological activity of this compound, it is useful to compare it with other pyrimidine derivatives:

Compound NameStructural FeaturesNotable Activities
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylateTrifluoromethyl groupAltered reactivity; potential anticancer activity
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl)amino-pyrimidine-5-carboxylateAdditional substituentsEnhanced pharmacological properties

This table highlights how variations in substituents can significantly influence the biological activities of pyrimidine derivatives.

Case Studies and Research Findings

  • Antiviral Research : A study demonstrated that this compound effectively inhibited Zika virus replication in vitro, suggesting its potential as an antiviral agent .
  • Neuroprotection : In animal models, the compound showed reduced neuroinflammation and improved cognitive function following induced stress conditions, indicating its therapeutic potential for neurodegenerative diseases .
  • Anticancer Activity : Research revealed that this compound induced apoptosis in various cancer cell lines, with IC50 values lower than those observed for standard chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • The synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example, substituting a methylthio or chloro group at the pyrimidine ring with a 4-fluorophenyl moiety under reflux conditions in solvents like ethanol or dioxane, using bases such as triethylamine to facilitate displacement . Yield optimization requires strict control of temperature, stoichiometry, and reaction time, with progress monitored via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • 1H/13C NMR confirms structural integrity by identifying aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and ester carbonyl signals (δ 165–170 ppm). IR spectroscopy detects C=O stretches (~1700 cm⁻¹) and C-F vibrations (~1220 cm⁻¹). Mass spectrometry (ESI-TOF) provides molecular ion peaks ([M+H]+) matching the theoretical molecular weight (e.g., 276.25 g/mol). HPLC (C18 column, acetonitrile/water gradient) verifies purity .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?

  • Slow evaporation of a saturated solution in dichloromethane/hexane (1:3) at 4°C often yields suitable crystals. Critical parameters include solvent polarity, temperature gradient, and supersaturation control. Crystal quality is assessed using precession photography to check for twinning or disorder .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve structural ambiguities in this compound derivatives?

  • SHELXL refines crystal structures by modeling anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H···O interactions). For example, triclinic crystals (space group P1, a = 9.2051 Å, β = 100.417°) show intramolecular C–H···F contacts stabilizing the fluorophenyl-pyrimidine dihedral angle (~15°). SHELXE assists in phase determination for twinned or low-resolution data .

Q. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets?

  • Molecular docking (AutoDock Vina) with ATP-binding pockets (e.g., EGFR kinase) identifies key interactions: fluorophenyl π-stacking with Phe residues and ester carbonyl hydrogen bonding to Lys/Arg side chains. MD simulations (GROMACS) assess stability over 100 ns trajectories, with RMSD <2.0 Å indicating robust binding .

Q. How should researchers reconcile discrepancies between experimental and theoretical NMR chemical shifts?

  • DFT calculations (Gaussian 16) at the B3LYP/6-311+G(d,p) level simulate NMR shifts, accounting for solvent effects (PCM model). Deviations >0.3 ppm may indicate conformational flexibility or crystal packing influences. Cross-validation with NOESY data resolves rotational barriers about the pyrimidine-ester bond .

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